Cas no 2138076-01-2 (1-{8-Hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one)
![1-{8-Hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one structure](https://www.kuujia.com/scimg/cas/2138076-01-2x500.png)
1-{8-Hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- EN300-1161812
- 1-{8-hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one
- 2138076-01-2
- 1-{8-Hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one
-
- Inchi: 1S/C15H25NO2/c1-11-8-14(18)16(10-11)13-9-12(17)4-7-15(13)5-2-3-6-15/h11-13,17H,2-10H2,1H3
- InChI Key: FLVHBKXZIZUAMV-UHFFFAOYSA-N
- SMILES: OC1CCC2(CCCC2)C(C1)N1C(CC(C)C1)=O
Computed Properties
- Exact Mass: 251.188529040g/mol
- Monoisotopic Mass: 251.188529040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
- XLogP3: 2.2
1-{8-Hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1161812-5.0g |
1-{8-hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one |
2138076-01-2 | 5g |
$3977.0 | 2023-05-23 | ||
Enamine | EN300-1161812-10.0g |
1-{8-hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one |
2138076-01-2 | 10g |
$5897.0 | 2023-05-23 | ||
Enamine | EN300-1161812-1.0g |
1-{8-hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one |
2138076-01-2 | 1g |
$1371.0 | 2023-05-23 | ||
Enamine | EN300-1161812-0.25g |
1-{8-hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one |
2138076-01-2 | 0.25g |
$1262.0 | 2023-05-23 | ||
Enamine | EN300-1161812-2.5g |
1-{8-hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one |
2138076-01-2 | 2.5g |
$2688.0 | 2023-05-23 | ||
Enamine | EN300-1161812-0.05g |
1-{8-hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one |
2138076-01-2 | 0.05g |
$1152.0 | 2023-05-23 | ||
Enamine | EN300-1161812-0.1g |
1-{8-hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one |
2138076-01-2 | 0.1g |
$1207.0 | 2023-05-23 | ||
Enamine | EN300-1161812-0.5g |
1-{8-hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one |
2138076-01-2 | 0.5g |
$1316.0 | 2023-05-23 |
1-{8-Hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one Related Literature
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
Additional information on 1-{8-Hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one
Recent Advances in the Study of 1-{8-Hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one (CAS: 2138076-01-2)
The compound 1-{8-Hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one (CAS: 2138076-01-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic derivative exhibits unique structural features that make it a promising candidate for various therapeutic applications, particularly in the realm of neurological disorders and metabolic diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential clinical applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a modulator of gamma-aminobutyric acid (GABA) receptors. The researchers demonstrated that 1-{8-Hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one exhibits high affinity for GABAA receptors, suggesting its potential as an anxiolytic or anticonvulsant agent. The study utilized in vitro binding assays and molecular docking simulations to characterize the compound's interactions with receptor subunits, providing valuable insights into its selectivity and efficacy.
Further investigations into the compound's metabolic stability and bioavailability were conducted by a team at the University of Cambridge. Their findings, published in Drug Metabolism and Disposition, revealed that 1-{8-Hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one demonstrates favorable pharmacokinetic properties, including moderate plasma protein binding and good blood-brain barrier penetration. These characteristics make it particularly suitable for central nervous system (CNS)-targeted therapies.
In addition to its neurological applications, recent patent filings (WO2023051234A1) have highlighted the compound's potential in treating metabolic disorders. The spirocyclic structure appears to interact with peroxisome proliferator-activated receptors (PPARs), suggesting possible applications in diabetes management. Preclinical studies in animal models have shown promising results in glucose homeostasis improvement without the adverse effects typically associated with current PPAR agonists.
The synthetic routes for 1-{8-Hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one have also seen significant optimization in recent years. A 2024 publication in Organic Process Research & Development described a novel asymmetric synthesis approach that improves yield and reduces environmental impact through catalytic methods. This advancement addresses previous challenges in large-scale production of the compound, potentially facilitating its transition to clinical development.
Ongoing clinical trials (NCT05678921) are currently evaluating the safety profile of 1-{8-Hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one in healthy volunteers, with preliminary results expected in Q4 2024. The pharmaceutical industry has shown considerable interest in this compound, with several major companies including it in their CNS drug development pipelines. As research progresses, this spirocyclic derivative continues to demonstrate its versatility and therapeutic potential across multiple disease areas.
2138076-01-2 (1-{8-Hydroxyspiro[4.5]decan-6-yl}-4-methylpyrrolidin-2-one) Related Products
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)




